(R)-4-Ethynyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-Ethynyloxazolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxazolidinone and is known for its unique properties that make it useful in various research areas.
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
(R)-4-Ethynyloxazolidin-2-one, as a part of ethynylglycine synthons, is involved in the practical synthesis of other chemical compounds. A study by Meffre et al. (2002) describes an efficient synthesis method for (R)-2,2-dimethyl-3-(tert-butoxycarbonyl)-4-ethynyloxazolidine, a process that is crucial for developing various aminoaldehydes. This synthesis plays a significant role in the creation of diverse compounds for medical and pharmaceutical research (Meffre et al., 2002).
Biochemical Mechanisms and Effects
In a study on the retinoid X receptor (RXR) selective agonists, Wagner et al. (2009) synthesized analogues of (R)-4-Ethynyloxazolidin-2-one, evaluating their potential as RXR-specific agonists. These analogues were analyzed for their ability to activate RXR in various assays and their impact on apoptosis and cytotoxicity, highlighting the compound's relevance in developing treatments for conditions like cutaneous T-cell lymphoma (Wagner et al., 2009).
Novel Drug Design and Synthesis
The use of (R)-4-Ethynyloxazolidin-2-one in novel drug design is evident from the study by Tomašič and Mašič (2009), where rhodanine derivatives are explored for their diverse pharmacological activities. These derivatives, often synthesized using compounds like (R)-4-Ethynyloxazolidin-2-one, have shown promise in various therapeutic applications, including type II diabetes treatment (Tomašič & Mašič, 2009).
Antimicrobial and Antiviral Agents
Research by Derkach et al. (2016) into the antimicrobial properties of thiazolidine derivatives, including compounds like (R)-4-Ethynyloxazolidin-2-one, demonstrates their potential as effective antimicrobial agents. These compounds, synthesized through specific reactions, have been identified as having distinct antimicrobial effects, providing a basis for new chemotherapeutic agents (Derkach et al., 2016).
Therapeutic Drug Development
The development of therapeutic drugs using (R)-4-Ethynyloxazolidin-2-one is illustrated in the study by Kunugi et al. (2018). They investigated TAK-137, an AMPA-R potentiator with little agonistic effect, which includes (R)-4-Ethynyloxazolidin-2-one in its synthesis. TAK-137 showed promising results in treating psychiatric and neurological diseases, highlighting the compound's significance in developing new therapeutic drugs (Kunugi et al., 2018).
Ophthalmic Applications
Sharir et al. (1994) explored the use of compounds including (R)-4-Ethynyloxazolidin-2-one in ophthalmology. They studied a series of biscarbonylamides of 2-amino-1,3,4-thiadiazole-5-sulfonamide (2-ATS) for ocular use as carbonic anhydrase inhibitors, showcasing potential applications in treating conditions like glaucoma (Sharir et al., 1994).
Propiedades
IUPAC Name |
(4R)-4-ethynyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZMXGHLIAPYCI-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1COC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H]1COC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.